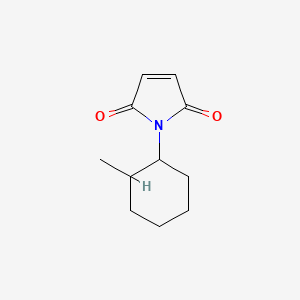

1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2-methylcyclohexyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTBRRMSUZLBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanone with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H15NO2

- Molecular Weight : 193.25 g/mol

- IUPAC Name : 1-(2-Methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- CAS Number : 48139-54-4

The compound features a pyrrole ring structure with a cyclohexyl substituent, contributing to its unique chemical properties.

Pharmaceutical Applications

- Analgesic Properties

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In vitro studies revealed that it possesses antimicrobial properties effective against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 128 µg/mL .

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases by influencing neurotransmitter systems, particularly in modulating serotonin levels.

Industrial Applications

-

Polymer Chemistry

- The compound can serve as a precursor in the synthesis of polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.

- Agricultural Chemicals

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic effects of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione involved administering the compound to rodents experiencing induced pain. The results indicated a significant reduction in pain responses compared to control groups, highlighting its potential utility in pain management therapies.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The results demonstrated that formulations containing the compound exhibited effective antimicrobial activity, supporting its potential use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, highlighting differences in substituents, molecular weights, and physicochemical properties:

Key Observations:

Steric Effects : The 2-methylcyclohexyl group introduces significant steric hindrance compared to planar aromatic or linear alkyl substituents (e.g., 3-methylphenyl or trifluoroethyl). This reduces reactivity in nucleophilic reactions but enhances thermal stability in polymer matrices .

Electronic Effects : Fluorinated derivatives (e.g., 2,4-difluorophenyl or trifluoroethyl) exhibit strong electron-withdrawing effects, increasing electrophilicity of the maleimide ring. This property is exploited in click chemistry and fluoropolymer synthesis .

Aromatic vs. Aliphatic Substituents: Aryl-substituted analogs (e.g., 3-methylphenyl) enable π-π stacking, making them suitable for optoelectronic applications, whereas aliphatic substituents (e.g., methylcyclohexyl) improve solubility in nonpolar solvents .

Biological Activity

1-(2-Methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as compound 48139-54-4, is a unique organic compound characterized by its structural combination of a cyclohexane ring and a pyrrole ring. This distinctive structure imparts various biological activities that are currently under investigation. The following sections will explore its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

Synthesis Methods

The synthesis of 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. A common approach involves the reaction of 2-methylcyclohexanone with maleic anhydride under acidic conditions. This process typically follows a Diels-Alder reaction pathway, leading to the formation of the desired product through subsequent dehydration.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : 1-(2-methylcyclohexyl)pyrrole-2,5-dione

- Molecular Formula : C₁₁H₁₅N₁O₂

- CAS Number : 48139-54-4

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antimicrobial activity. For instance, derivatives of pyrrole-2,5-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Studies have demonstrated that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the growth of cancer cell lines. For example, related pyrrole derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways. These interactions suggest potential for developing targeted therapies against specific malignancies.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have been evaluated for anti-inflammatory effects. Research has shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Growth inhibition in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine production |

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives found that one specific derivative exhibited GI50 values between M and M against colon cancer cell lines (HCT-116, SW-620). This study concluded that modifications in side groups significantly influenced the biological activity of these compounds.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory properties, a set of pyrrole derivatives was tested for their ability to inhibit pro-inflammatory cytokines in PBMC cultures. The results indicated that certain compounds not only inhibited cytokine production but also showed low toxicity at therapeutic concentrations.

Q & A

What are the common synthetic routes for preparing 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

Basic Research Focus

The compound is typically synthesized via cyclization reactions. A base-assisted cyclization approach (e.g., using NaH in DMSO at elevated temperatures) is effective for forming the pyrrol-2-one core . For example, analogous compounds like 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one were synthesized using substituted amines or phenols as nucleophiles, achieving yields of 46–63% . Key factors include:

- Reagent selection : Strong bases (e.g., NaH) promote cyclization but may require inert atmospheres.

- Temperature : Reactions at 130°C enhance ring closure efficiency but risk side-product formation .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/benzene) is critical for isolating pure products .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers expect?

Basic Research Focus

A combination of 1H/13C NMR, FTIR, and HRMS is essential:

- NMR : The 1H NMR spectrum should show distinct signals for the methylcyclohexyl group (δ 1.0–2.5 ppm, multiplet) and the pyrrole-dione protons (δ 6.5–7.5 ppm). In 13C NMR, the carbonyl carbons (C2 and C5) typically resonate at δ 170–175 ppm .

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (C-H aromatic) confirm the dione and substituted cyclohexyl groups .

- HRMS : The molecular ion peak should match the theoretical mass (e.g., C₁₁H₁₅NO₂: 209.11 g/mol) within 5 ppm error .

How can researchers resolve contradictions in reported reaction yields when using different cyclization agents for synthesizing this compound?

Advanced Research Focus

Yield discrepancies often arise from reagent compatibility and substituent steric effects . For example:

- Base strength : NaH in DMSO (88% yield for analogous compounds) outperforms weaker bases like K₂CO₃ due to better deprotonation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may slow cyclization. Non-polar solvents (e.g., toluene) favor ring closure but require higher temperatures .

- Side reactions : Competing pathways (e.g., hydrolysis of the dione) can be minimized by controlling moisture levels. Systematic screening using DOE (Design of Experiments) is recommended to optimize conditions .

What computational methods are recommended to predict the reactivity and stability of this compound under various experimental conditions?

Advanced Research Focus

DFT (Density Functional Theory) calculations are valuable for:

- Thermodynamic stability : Calculate Gibbs free energy of the dione ring to assess susceptibility to ring-opening reactions .

- Reactivity hotspots : Identify electrophilic sites (e.g., C3/C4 positions) prone to nucleophilic attack using Fukui indices.

- Solvent effects : COSMO-RS models predict solubility and stability in different solvents (e.g., ethanol vs. DMSO) .

Experimental validation via kinetic studies (e.g., Arrhenius plots for degradation rates) is critical to confirm computational predictions.

How does the steric hindrance of the 2-methylcyclohexyl group influence the regioselectivity in subsequent derivatization reactions?

Advanced Research Focus

The bulky 2-methylcyclohexyl substituent directs reactions to less hindered positions:

- Nucleophilic additions : Attack occurs preferentially at the C3 position (less steric hindrance) rather than C4. For example, aryl Grignard reagents favor C3 adducts in analogous pyrrol-2-ones .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C4 requires bulky ligands (e.g., SPhos) to overcome steric barriers .

- Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole) reveals torsional angles impacted by the cyclohexyl group, guiding synthetic modifications .

What strategies are effective for analyzing and mitigating byproducts in the synthesis of this compound?

Advanced Research Focus

Byproducts often arise from over-oxidation or ring-opening :

- LC-MS monitoring : Track intermediates in real-time to identify side products (e.g., maleimide derivatives from dione hydrolysis) .

- Additive screening : Catalytic amounts of TEMPO suppress radical-mediated oxidation pathways .

- Workflow optimization : Use orthogonal protection (e.g., silyl ethers for hydroxyl groups) to prevent unwanted side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.